N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
The compound “N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide” is a complex organic molecule that contains several interesting functional groups. It includes a furan ring, a thiophene ring, a benzamide group, and a methoxy group . These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, both of which are five-membered heterocyclic rings, one containing an oxygen atom and the other a sulfur atom. The benzamide group would provide additional structural complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, thiophene, and benzamide groups. For example, the heteroatoms in the furan and thiophene rings could engage in hydrogen bonding, influencing the compound’s solubility properties .Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a significant global health challenge, necessitating the development of new and effective anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy.
Research Findings: In a study by Singireddi Srinivasarao et al., novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably:
Heterocyclic Chemistry: Thiophene Derivatives
Background: Thiophenes are heterocyclic compounds with diverse biological activities. They are of interest due to their potential therapeutic applications.
Research Findings: Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were evaluated for tumor cell growth inhibition in vitro. While the specific compound was not studied, it highlights the broader importance of synthetic thiophenes in cancer research .
Indole Derivatives: Plant Hormones and Pharmacological Activity
Background: Indole derivatives play crucial roles in both plant biology and pharmacology. One such derivative is indole-3-acetic acid (IAA), a plant hormone.
Research Findings: Indole derivatives exhibit diverse biological and clinical applications. For instance, IAA is involved in plant growth and development. While not directly related to the compound , understanding indole derivatives contributes to broader scientific knowledge .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-16-6-4-15(5-7-16)18(20)19(11-14-8-9-22-13-14)12-17-3-2-10-23-17/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARANZZFDZFZACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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